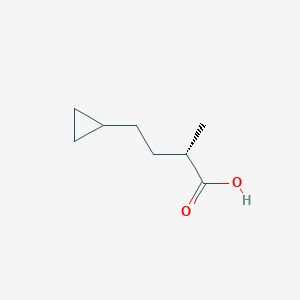

(2S)-4-Cyclopropyl-2-methylbutanoic acid

Description

(2S)-4-Cyclopropyl-2-methylbutanoic acid (CAS: 1523099-82-2) is a chiral carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a butanoic acid backbone substituted with a cyclopropyl group at the fourth carbon and a methyl group at the second carbon, where the stereochemistry at the second carbon is in the S-configuration.

Properties

IUPAC Name |

(2S)-4-cyclopropyl-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCRROGJBGWHCF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Cyclopropyl-2-methylbutanoic acid typically involves the use of cyclopropyl-containing starting materials. One common method is the alkylation of a suitable precursor with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Cyclopropyl-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-4-Cyclopropyl-2-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2S)-4-Cyclopropyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three categories of analogs:

Chiral branched carboxylic acids (e.g., (2S)-2-methylbutanoic acid).

Cyclopropane-substituted carboxylic acids (e.g., 4-cyclopropylbutanoic acid).

Sterically hindered aliphatic acids (e.g., menthol derivatives).

Table 1: Comparative Physicochemical Properties

*ClogP values estimated using fragment-based methods.

Key Findings from Comparative Analysis

a) Steric and Conformational Effects

- The S-configuration at C2 creates a stereochemical environment distinct from non-chiral analogs, which may influence binding interactions in biological systems.

b) Lipophilicity and Solubility

- The target compound’s estimated ClogP (~2.1) is higher than (2S)-2-methylbutanoic acid (ClogP 0.9) due to the cyclopropyl group’s hydrophobicity but lower than menthol derivatives (ClogP 3.38) .

- Solubility in aqueous media is likely reduced compared to unbranched carboxylic acids, a common trade-off for increased lipophilicity.

c) Acidity and Reactivity

- The electron-withdrawing cyclopropyl group slightly lowers the pKa (~4.7) compared to 4-cyclopropylbutanoic acid (~4.6), though this difference is marginal.

- The methyl group at C2 may sterically hinder reactions at the carboxylic acid group, such as esterification, compared to less hindered analogs.

Biological Activity

(2S)-4-Cyclopropyl-2-methylbutanoic acid is a chiral compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C_8H_14O_2

- Molecular Weight : 142.19 g/mol

- Structure : The compound possesses a cyclopropyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.

Research indicates that compounds with similar structures can modulate neurotransmission pathways, particularly those involving glutamate receptors. This modulation is crucial for synaptic plasticity and cognitive functions, suggesting that this compound may play a role in neuropharmacology.

Biological Activities

-

Neurotransmitter Modulation :

- Studies have shown that this compound may influence glutamatergic signaling pathways, which are vital for learning and memory processes.

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated a reduction in neuronal apoptosis and inflammation markers, supporting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in RAW264.7 macrophages when stimulated with LPS. The inhibition rate was comparable to established anti-inflammatory drugs, suggesting its potential utility in treating inflammatory conditions .

Data Summary

| Activity Type | Description | Evidence Level |

|---|---|---|

| Neurotransmitter Modulation | Influences glutamatergic signaling pathways | Moderate |

| Anti-inflammatory | Reduces cytokine production in macrophages | High |

| Antimicrobial | Effective against certain bacterial strains | Emerging |

Q & A

Q. What are the established synthetic routes for (2S)-4-cyclopropyl-2-methylbutanoic acid, and how can enantiomeric purity be optimized?

Methodological Answer: The synthesis of chiral carboxylic acids like this compound often involves asymmetric catalysis or resolution. Key steps include:

- Friedel-Crafts acylation : Used to prepare α,β-unsaturated ketone intermediates, as demonstrated in the synthesis of (E)-4-aryl-4-oxo-2-butenoic acids . Maleic anhydride and aryl substrates are reacted under acidic conditions.

- Michael addition : Thioglycolic acid can be added to α,β-unsaturated ketones to form β-sulfanyl derivatives. While this method yields racemic mixtures, chiral auxiliaries or catalysts can enhance enantioselectivity .

- Oxidation : Jones reagent (CrO₃/H₂SO₄) is effective for oxidizing alcohols or ketones to carboxylic acids under controlled conditions (e.g., 0°C in acetone), as seen in related butanoic acid syntheses .

- Enantiomeric purity optimization : Chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution can isolate the (2S)-enantiomer. Asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) may also improve stereochemical outcomes .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using columns like cellulose tris(3,5-dimethylphenylcarbamate). Retention times and peak area ratios quantify enantiomeric excess (e.g., >98% for the (2S)-form) .

- Circular Dichroism (CD) Spectroscopy : Detects optical activity by measuring differential absorption of left- vs. right-handed circularly polarized light, confirming absolute configuration.

- X-ray Crystallography : Resolves stereochemistry unambiguously by analyzing crystal lattice structures, though it requires high-quality single crystals.

- NMR with Chiral Shift Reagents : Eu(fod)₃ or similar lanthanide complexes induce diastereomeric splitting in proton or carbon spectra .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in reactions (e.g., cyclopropane ring stability under acidic conditions).

- Molecular Dynamics (MD) Simulations : Models interactions with solvents or catalysts, such as adsorption on metal surfaces during hydrogenation .

- Docking Studies : Evaluates binding affinities with enzymes (e.g., acyl-CoA synthetases) to design targeted derivatives .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values across studies?

Methodological Answer:

- Standardized Protocols : Use identical chiral columns and mobile phases (e.g., hexane:isopropanol gradients) to minimize variability .

- Cross-Validation : Compare results from HPLC, NMR, and CD spectroscopy.

- Catalyst Screening : Test diverse asymmetric catalysts (e.g., Jacobsen’s Mn-salen complexes) to identify optimal conditions for reproducibility.

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Aging Studies : Incubate the compound at elevated temperatures (40–80°C) and monitor degradation via HPLC.

- pH Stability Profiling : Dissolve in buffers (pH 2–12) and track decomposition products (e.g., decarboxylation or cyclopropane ring opening) using LC-MS .

- Kinetic Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life.

Q. What experimental designs are optimal for studying interactions between this compound and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with proteins immobilized on sensor chips.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Metabolic Tracing : Radiolabel the compound (e.g., ¹⁴C at the cyclopropane carbon) to track incorporation into cellular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.